Azido-PEG35-amine

Catalog No.
S520219
CAS No.
749244-38-0
M.F
C48H98N4O23
M. Wt
1099.32
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG35-amine

CAS Number

749244-38-0

Product Name

Azido-PEG35-amine

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine

Molecular Formula

C48H98N4O23

Molecular Weight

1099.32

InChI

InChI=1S/C72H146N4O35/c73-1-3-77-5-7-79-9-11-81-13-15-83-17-19-85-21-23-87-25-27-89-29-31-91-33-35-93-37-39-95-41-43-97-45-47-99-49-51-101-53-55-103-57-59-105-61-63-107-65-67-109-69-71-111-72-70-110-68-66-108-64-62-106-60-58-104-56-54-102-52-50-100-48-46-98-44-42-96-40-38-94-36-34-92-32-30-90-28-26-88-24-22-86-20-18-84-16-14-82-12-10-80-8-6-78-4-2-75-76-74/h1-73H2

InChI Key

MUYDHNADYGGZNC-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N

Solubility

Soluble in DMSO

Synonyms

Azido-PEG23 amine, Amino-PEG23-azide

Description

The exact mass of the compound Azido-PEG35 amine is 1098.6622 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bioconjugation Chemistry

Azido-PEG35 amine is a popular reagent in click chemistry, a type of bioconjugation reaction known for its high efficiency, selectivity, and biocompatibility []. The azide group on the linker can readily react with alkynes or strained alkenes (like DBCO and BCN) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole linkage []. This robust and specific reaction allows researchers to covalently attach various biomolecules, such as antibodies, peptides, drugs, or imaging probes, to other molecules of interest.

Here are some examples of how Azido-PEG35 amine is used in bioconjugation:

  • Antibody-drug conjugates (ADCs): Azido-PEG35 amine can be used to linker a potent cytotoxic drug to a monoclonal antibody. The antibody specifically targets cancer cells, while the PEG spacer improves the drug's solubility and reduces its toxicity to healthy cells [].
  • Biotinylation: The amine group of Azido-PEG35 amine can be used to conjugate biotin to proteins or other biomolecules. Biotinylated molecules can then be easily purified or detected using streptavidin, a protein with high affinity for biotin [].

Targeted Drug Delivery

The hydrophilic PEG spacer in Azido-PEG35 amine plays a crucial role in targeted drug delivery systems. PEGylation, the process of attaching PEG to a molecule, improves a drug's water solubility, reduces its immunogenicity (the ability to trigger an immune response), and enhances its circulation time in the body []. This allows for targeted delivery of drugs to specific tissues or cells.

Here's an example of how Azido-PEG35 amine can be used in targeted drug delivery:

  • Nanoparticle drug carriers: Azido-PEG35 amine can be used to functionalize nanoparticles, allowing them to carry therapeutic payloads. The PEG spacer on the linker helps nanoparticles evade the immune system and improves their ability to accumulate in diseased tissues [].

Molecular Structure Analysis

Azido-PEG35 amine possesses a linear structure with three key features:

  • Azide group (N3): Located at one end of the molecule, the azide group is highly reactive and can participate in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) for efficient and specific conjugation with alkyne-containing molecules [, ].

  • PEG spacer (CH2-CH2-O)n: The central portion of the molecule consists of a hydrophilic PEG chain with 35 repeating units (n = 35). This PEG spacer provides several advantages, including:

    • Increased water solubility of the conjugated molecule [].
    • Improved biocompatibility by reducing protein adsorption and immunogenicity [].
    • Enhanced flexibility and conformational freedom within the conjugate [].
  • Amine group (NH2): Located at the other end of the molecule, the primary amine group allows conjugation with various functional groups like carboxylic acids, activated NHS esters, and aldehydes [].


Chemical Reactions Analysis

Azido-PEG35 amine participates in several crucial chemical reactions for bioconjugation:

  • CuAAC reaction with alkynes: This is the primary reaction for Azido-PEG35 amine. The azide group reacts with a terminal alkyne in a CuAAC reaction to form a stable triazole linkage [, ].

Balanced chemical equation (using R to represent the rest of the alkyne molecule):

R-C≡CH + N3-(PEG)35-NH2 + Cu(I) catalyst --> R-C=C-N-(PEG)35-NH2 + Cu(II)
  • Reaction with carboxylic acids/activated NHS esters: The amine group of Azido-PEG35 amine can react with carboxylic acids or activated NHS esters to form amide bonds [].

Physical And Chemical Properties Analysis

  • High water solubility: The presence of the PEG chain makes Azido-PEG35 amine highly soluble in water [].
  • Good stability: PEG linkers are generally known for their stability under physiological conditions (pH 7.4, 37°C) [].

Azido-PEG35 amine does not have a direct mechanism of action as it's a linker molecule. However, its key functionality lies in facilitating the conjugation of various biomolecules through its reactive groups. The PEG spacer within the molecule plays a crucial role by enhancing the solubility, stability, and biocompatibility of the conjugated product [].

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat when handling the compound [].
  • Avoid inhalation, ingestion, and skin contact.
  • Store the compound according to the supplier's recommendations, typically at -20°C.
  • Dispose of waste according to proper laboratory waste disposal procedures.

Azido-PEG35-amine is primarily involved in two types of reactions:

  • Click Chemistry: The azide group can react with terminal alkynes through the copper-catalyzed azide-alkyne cycloaddition reaction, forming stable triazole linkages. This reaction is highly efficient and selective, making it a popular choice in bioconjugation protocols .
  • Amine Reactivity: The amine group can react with various electrophiles, including:
    • Carboxylic acids
    • N-Hydroxysuccinimide (NHS) esters
    • Carbonyl compounds (ketones and aldehydes)

These reactions facilitate the formation of stable amide bonds, which are crucial for creating conjugates in therapeutic applications .

Azido-PEG35-amine exhibits significant biological activity due to its ability to form stable linkages with biomolecules. This property is particularly valuable in drug delivery systems where the stability of conjugated compounds is essential. The compound's biocompatibility and solubility in aqueous media also enhance its applicability in biological settings .

The synthesis of Azido-PEG35-amine typically involves several key steps:

  • Synthesis of PEG Derivatives: The starting material is often a hydroxyl-terminated PEG, which can be modified to introduce the azide and amine functionalities.
  • Introduction of Azide Group: This can be achieved through nucleophilic substitution reactions or by using reagents such as sodium azide to convert suitable precursors into azides.
  • Amine Functionalization: The final step involves attaching the amine group, which can be done via reductive amination or direct amination methods .

Azido-PEG35-amine has diverse applications, including:

  • Bioconjugation: It serves as a linker for attaching drugs to antibodies or other biomolecules.
  • Drug Delivery Systems: Its ability to form stable linkages makes it suitable for creating targeted drug delivery vehicles.
  • Diagnostics: The compound can be used in imaging studies where specific targeting of cells or tissues is required.
  • Research Tools: It is utilized in studies involving protein labeling and tracking within biological systems .

Interaction studies involving Azido-PEG35-amine focus on its reactivity with various biomolecules. These studies often assess the efficiency of conjugation reactions, stability of the formed linkages, and biological activity post-conjugation. For instance, research has shown that conjugates formed using Azido-PEG35-amine maintain their biological activity, making them suitable for therapeutic applications .

Several compounds share structural similarities with Azido-PEG35-amine, including:

Compound NameFunctional GroupsUnique Features
Azido-PEG3-amineAzide, AmineShorter PEG chain; used for smaller biomolecules
Azido-dPEG35-amineAzide, AmineEnhanced solubility and biocompatibility
Azide-PEG-AmineAzide, AmineLower molecular weight; suitable for rapid reactions
NHS-Azido-PEGAzide, NHS esterReactive towards amines; used for protein labeling

Uniqueness of Azido-PEG35-amine

Azido-PEG35-amine stands out due to its longer PEG chain, which enhances solubility and reduces immunogenicity compared to shorter PEG derivatives. Its dual functionality allows for versatile applications in both chemical biology and medicinal chemistry, making it a valuable tool in research and therapeutic development .

Purity

>97% (or refer to the Certificate of Analysis)

XLogP3

-5

Exact Mass

1098.6622

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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